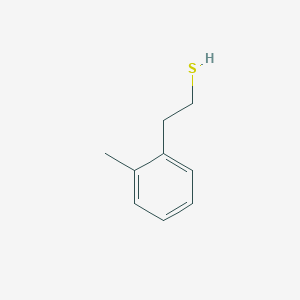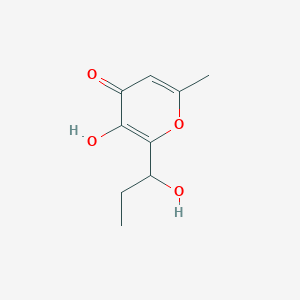
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound featuring both aromatic and heterocyclic structures. Its unique molecular framework and functional groups render it a topic of interest for multiple scientific disciplines, including medicinal chemistry and materials science.
科学的研究の応用
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has extensive applications in:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential use in studying protein-ligand interactions due to its ability to interact with various biomolecules.
Medicine: : Investigation as a potential therapeutic agent, particularly in oncology and neurology due to its structural complexity and bioactivity.
Industry: : Used in the development of advanced materials, including polymers and coatings due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with 3-(methylthio)aniline and 1-propyl-1,2,3,4-tetrahydroquinoline as starting materials.
Coupling Reaction: : These two compounds undergo a coupling reaction facilitated by oxalyl chloride to form the oxalamide linkage.
Catalysts and Solvents: : Reactions are generally carried out in the presence of a catalyst like triethylamine in an aprotic solvent such as dichloromethane.
Purification: : The product is purified via recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Large-scale Synthesis: : Similar to lab-scale synthesis but with adjustments in reagent quantities and reaction vessels to handle larger volumes.
Automation: : Employing automated reactors and purification systems to enhance yield and consistency.
Quality Control: : Stringent quality checks ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: : Undergoes oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using reducing agents such as lithium aluminium hydride.
Substitution: : Aromatic substitution reactions facilitated by electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide; carried out under acidic conditions.
Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Substitution: : Halogens for electrophilic substitutions, Grignard reagents for nucleophilic substitutions.
Major Products:
Oxidation: : Carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives or organometallic compounds.
作用機序
The compound exerts its effects primarily through its interaction with specific molecular targets. Its aromatic and heterocyclic components enable it to form stable complexes with enzymes and receptors, modulating their activity. The oxalamide linkage plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar compounds include:
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
Uniqueness: : The oxalamide linkage in N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide provides a unique structural feature that can significantly influence its chemical reactivity and biological activity, distinguishing it from its counterparts.
特性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKHTNVTKOTQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2762157.png)


![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2762160.png)

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2762163.png)
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)



![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2762176.png)
